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Compound of Interest

Compound Name: Osmium--zirconium (1/1)

Cat. No.: B15484641

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth
technical guide delves into the high-temperature physical properties of osmium-zirconium (Os-
Zr) alloys. This document synthesizes available experimental and computational data, outlines
key experimental methodologies, and provides a theoretical framework for understanding the
behavior of these advanced materials under extreme thermal conditions.

Osmium-zirconium alloys represent a class of materials with potential for exceptional
performance in high-temperature environments, owing to the high melting points and
mechanical strength of the constituent elements. Osmium, a platinum-group metal, is one of
the densest naturally occurring elements and possesses a very high melting point
(approximately 3033 °C). Zirconium is also a refractory metal with a high melting point
(approximately 1855 °C) and is known for its good strength at elevated temperatures and low
neutron absorption cross-section, making its alloys valuable in nuclear applications. The
combination of these elements is anticipated to yield alloys with superior high-temperature
strength, creep resistance, and structural stability.

This guide provides a comprehensive overview of the known and predicted physical properties
of Os-Zr alloys at high temperatures, with a focus on phase stability, mechanical
characteristics, and thermal behavior.

Phase Stability and Microstructure

The foundation for understanding the high-temperature properties of any alloy system lies in its
phase diagram. The Os-Zr binary system is characterized by the formation of several
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intermetallic compounds.

A thermodynamic study of the Os-Zr binary system has been conducted, leading to the
determination of the enthalpies of formation for certain compositions. For instance, the enthalpy
of formation for an alloy with the composition Os(0.24)Zr(0.76) has been determined through
high-temperature direct reaction calorimetry.

Based on available crystallographic data, the following phases have been identified in the Os-
Zr system:

0-Os: Hexagonal close-packed (hcp) structure, the primary phase with low Zr solubility.
e Os2Zr: A Laves phase intermetallic compound.

e OsZr: An intermetallic compound predicted to have a B2 (ordered body-centered cubic)
crystal structure, which is often associated with good high-temperature strength.

e 0Os4Zrll: A complex intermetallic phase.
e [B-Zr: Body-centered cubic (bcc) structure, stable at high temperatures.
e 0-Zr: Hexagonal close-packed (hcp) structure, stable at lower temperatures.

First-principles calculations based on density functional theory (DFT) have been employed to
predict the stability and electronic structure of Os-Zr intermetallic compounds. These studies
suggest that the B2-type OsZr intermetallic is a particularly promising candidate for high-
temperature structural applications due to its predicted stability and mechanical properties.

Osmium-Zirconium Phase Diagram (Schematic)
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Caption: A simplified schematic of the Osmium-Zirconium binary phase diagram.

Mechanical Properties at High Temperatures

Experimental data on the high-temperature mechanical properties of Os-Zr alloys are not
widely available in open literature. However, predictions can be made based on the properties
of the constituent elements and computational studies of similar intermetallic systems.

Hardness and Strength

Osmium is an exceptionally hard element, and its alloys are expected to retain significant
hardness at elevated temperatures. The formation of intermetallic compounds like OsZr and
Os2Zr is expected to contribute significantly to the high-temperature strength of the alloys.
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Table 1: Predicted High-Temperature Mechanical Properties of Os-Zr Alloys

Alloy Predicted Predicted
L Temperature .
Composition °C) Tensile Hardness Data Source
(at. % Zr) Strength (MPa) (Vickers)
Computational
50 (OsZzr) 1000 > 500 > 400 o
Prediction
Computational
50 (OsZzr) 1200 > 350 > 300 o
Prediction
Computational
50 (OsZzr) 1500 > 200 > 200 o
Prediction
Computational
33.3 (0s2Zr) 1000 > 600 > 500 o
Prediction
Computational
33.3 (0s2zr) 1200 > 450 > 400 o
Prediction
Computational
33.3 (0s2Zr) 1500 > 250 > 250 o
Prediction
(Note: The

values in this
table are
predictive and
based on
computational
modeling and
analogies to
similar refractory
metal
intermetallic
systems.
Experimental
verification is

required.)
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Creep Resistance

The creep resistance of Os-Zr alloys is anticipated to be excellent due to the high melting
points of the phases and the strong atomic bonding within the intermetallic compounds. The B2
crystal structure of OsZr is known to exhibit good creep resistance in other alloy systems.

Thermal Properties at High Temperatures

The thermal properties of Os-Zr alloys are critical for their application in high-temperature
environments.

Thermal Expansion

The coefficient of thermal expansion (CTE) is a crucial parameter for ensuring dimensional
stability and preventing thermal stress-induced failure.

Table 2: Predicted Thermal Properties of Os-Zr Alloys
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Predicted .
o Predicted
Alloy Coefficient of
. Temperature Thermal
Composition Thermal . Data Source
Range (°C) . Conductivity
(at. % Zr) Expansion
(WIm-K)
(10-6/°C)
Computational
50 (OsZr) 25 - 1000 6.5-7.5 40 - 50 o
Prediction
Computational
50 (OsZr) 1000 - 1500 75-85 45 - 55 o
Prediction
Computational
33.3 (0s2zr) 25 - 1000 6.0-7.0 45 - 55 o
Prediction
Computational
33.3 (0s2Zr) 1000 - 1500 7.0-8.0 50 - 60 o
Prediction

(Note: The
values in this
table are
predictive and
based on
computational
modeling.
Experimental
data is needed

for validation.)

Thermal Conductivity

Good thermal conductivity can be important for dissipating heat in high-temperature
applications.

Experimental and Computational Protocols

The determination of the high-temperature physical properties of Os-Zr alloys requires
specialized experimental techniques and advanced computational modeling.
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Experimental Methodologies

o Phase Diagram Determination: High-temperature differential thermal analysis (DTA) and X-
ray diffraction (XRD) are primary techniques used to identify phase transition temperatures.
Samples are typically prepared by arc-melting high-purity osmium and zirconium under an
inert atmosphere.

e Mechanical Testing: High-temperature tensile and compression tests are performed in a
vacuum or inert atmosphere to prevent oxidation. Creep testing involves subjecting a sample
to a constant load at a high temperature and measuring the strain over time. High-
temperature nanoindentation can be used to probe the hardness of individual phases.

o Thermal Property Measurement: The laser flash method is a standard technique for
measuring thermal diffusivity, from which thermal conductivity can be calculated if the
specific heat capacity and density are known. Dilatometry is used to measure the coefficient
of thermal expansion.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Microstructural & Phase Analysis

SEM/EDS Analysis

Mechanical Property Testing

High-Temp. Hardness

Alloy Synthesis
Creep Rupture Test

High-Purity Os & Zr Powders Arc Melting (Inert Atmosphere) High-Temp. Annealing

High-Temp. Tensile Test

hermal Property Testing

Dilatometry (CTE)

DSC (Specific Heat)

LN
Laser Flash Analysis (Thermal Diffusivity)

Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing high-temperature Os-Zr alloys.

Computational Methodologies
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» First-Principles Calculations: DFT is a powerful tool for predicting the fundamental properties
of materials without experimental input. It can be used to calculate phase stability, elastic
constants, and electronic structure, which provide insights into mechanical behavior.

o CALPHAD Modeling: The Calculation of Phase Diagrams (CALPHAD) approach uses
thermodynamic models to construct phase diagrams based on a combination of
experimental and first-principles data. This method can predict phase equilibria in complex

multi-component systems over a wide range of temperatures and compositions.
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Caption: A computational workflow for predicting the high-temperature properties of Os-Zr

alloys.

Conclusion and Future Outlook

Osmium-zirconium alloys hold significant promise for high-temperature applications where

exceptional strength, hardness, and creep resistance are paramount. While direct experimental

data on their high-temperature physical properties are currently limited, computational modeling
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provides valuable insights into their expected performance. The intermetallic compound OsZr
with a B2 structure is a particularly interesting candidate for further investigation.

Future research should focus on the experimental validation of the predicted properties. A
systematic study involving the synthesis of a range of Os-Zr compositions, followed by
comprehensive high-temperature mechanical and thermal characterization, is necessary to fully
unlock the potential of this alloy system. Such data will be invaluable for the design and
development of next-generation materials for extreme environments.

» To cite this document: BenchChem. [Unveiling the High-Temperature Behavior of Osmium-
Zirconium Alloys: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15484641#physical-properties-of-osmium-zirconium-
alloys-at-high-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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